molecular formula C18H13ClFN3 B1279451 Basimglurant CAS No. 802906-73-6

Basimglurant

カタログ番号 B1279451
CAS番号: 802906-73-6
分子量: 325.8 g/mol
InChIキー: UPZWINBEAHDTLA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Basimglurant (A-317935) is a novel, orally active, small molecule, non-peptide agonist of the metabotropic glutamate receptor 5 (mGluR5). It was developed by AstraZeneca and is currently in preclinical development for the potential treatment of neurological disorders such as Alzheimer’s disease, depression, and Parkinson’s disease. This compound is a highly selective and potent agonist of the mGluR5 receptor and is the first compound of its kind to be tested in humans.

科学的研究の応用

主要なうつ病の治療

Basimglurantは、主要なうつ病の併用療法として研究されてきました . 第2b相、二重盲検、無作為化臨床試験では、this compoundは、DSM-IV-TRによるMDDの診断を受け、現在のエピソードで不十分な反応を示した成人患者に投与されました . この研究では、this compoundは、継続中の抗うつ薬療法と併用すると、有望な結果を示すことがわかりました .

グルタミン酸作動性機能の調節

This compoundは、シナプスの代謝型グルタミン酸受容体サブタイプ5受容体を拮抗することが判明しています . これは、グルタミン酸作動性機能を調節するための新しいアプローチであり、うつ病の多くの前臨床行動モデルで有効性が実証されています .

安全性と有効性

This compoundの安全性と有効性は、臨床試験で評価されてきました . これらの試験では、this compoundは、グルタミン酸受容体mGlu 5に対する高い特異性により、高い安全性を示すことがわかりました .

抗うつ薬に対する不十分な反応の治療

This compoundは、現在のうつ病のエピソードで、少なくとも1回、最大3回の治療失敗を経験した、MDDの患者の治療として研究されてきました .

併用療法での使用

This compoundは、選択的セロトニン再取り込み阻害薬またはセロトニンとノルエピネフリンの再取り込み阻害薬などの、継続中の抗うつ薬療法と併用して使用するために研究されてきました .

うつ病の重症度の評価

臨床試験では、主要なエンドポイントは、6週目に臨床医によって評価された、Montgomery-Åsbergうつ病評価尺度(MADRS)のベースラインスコアからの平均変化でした . これは、this compoundをうつ病の重症度の評価に使用できることを示唆しています。

作用機序

Target of Action

Basimglurant, also known by its developmental code names RG-7090 and RO-4917523, is a negative allosteric modulator of the metabotropic glutamate receptor 5 (mGlu5) . This receptor is a part of the glutamate receptor family, which plays a crucial role in the central nervous system’s excitatory synaptic transmission .

Mode of Action

Instead, it binds to a different site on the receptor (the allosteric site), which results in a conformational change that reduces the receptor’s response to glutamate . This modulation of the mGlu5 receptor is believed to have a high level of safety due to the specificity of this compound .

Biochemical Pathways

This is significant because glutamate is the primary excitatory neurotransmitter in the brain, and its dysregulation is implicated in numerous neurological and psychiatric disorders .

Pharmacokinetics

Preclinical drug trials have shown that this compound has a terminal half-life of 7 hours in rats and 20 hours in monkeys , indicating a dosing regimen of once daily in possible human patients . Research with rats and monkeys revealed a bioavailability of 50% , with additional studies showing that this compound has a rate of plasma protein binding of 98 to 99% . These properties suggest that this compound has good oral bioavailability and a long half-life, which are desirable characteristics for a therapeutic drug .

Result of Action

This compound has been found to have antidepressant properties in preclinical research trials . These properties are corroborated by its functional magnetic imaging profile, as well as anxiolytic-like and antinociceptive features . In electroencephalography recordings, this compound shows wake-promoting effects followed by increased delta power during subsequent non–rapid eye movement sleep .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. It’s important to note that the safety and efficacy of this compound are currently being evaluated in clinical trials . These trials consider a variety of factors, including the patient’s health status, the presence of other medications, and individual genetic factors that could influence the drug’s action.

Safety and Hazards

Phase I clinical trials for basimglurant began in April 2015, and finished in September 2015 . The trial was undertaken to study (and verify) the safety of this compound as a potential drug . This compound was found to be safe and well-tolerated in combination with a selective serotonin reuptake inhibitor or serotonin or norepinephrine reuptake inhibitor, with mild transient dizziness as the most common emergent adverse event .

将来の方向性

Basimglurant has shown the desired characteristics of a drug with high bioavailability, few safety liabilities, and promise in the secondary endpoints of a phase IIb trial . It will most likely undergo future iterations and attempt to pass drug trials again due to the large investment already poured into the drug to develop it this far . The Food and Drug Administration (FDA) has granted Fast Track designation for this compound to treat individuals with trigeminal neuralgia (TN) .

生化学分析

Biochemical Properties

Basimglurant plays a significant role in biochemical reactions by modulating the activity of the mGlu5 receptor. This receptor is involved in various neural processes, including synaptic plasticity and neuroprotection. This compound interacts with the mGlu5 receptor by binding to an allosteric site, which results in the inhibition of receptor activity. This interaction is highly specific, ensuring minimal off-target effects .

Cellular Effects

This compound has profound effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, particularly those involving glutamate. By inhibiting mGlu5 receptor activity, this compound can alter gene expression and cellular metabolism. This modulation can lead to changes in synaptic plasticity, which is crucial for learning and memory. Additionally, this compound has been shown to have anxiolytic and antinociceptive effects, further highlighting its impact on cellular processes .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the allosteric site of the mGlu5 receptor. This binding inhibits the receptor’s activity, preventing the downstream signaling that would typically occur upon glutamate binding. This inhibition can lead to reduced excitatory neurotransmission, which is beneficial in conditions like depression and fragile X syndrome. This compound’s high specificity for the mGlu5 receptor ensures that its effects are targeted and that off-target interactions are minimized .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Preclinical drug trials have shown that this compound possesses a terminal half-life of 7 hours in rats and 20 hours in monkeys, indicating a dosing regimen of once daily in possible human patients. The stability and degradation of this compound have been studied, revealing that it maintains its efficacy over extended periods. Long-term effects on cellular function have also been observed, with this compound showing sustained modulation of mGlu5 receptor activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In rodent models, this compound has shown clear antidepressant-like effects at specific dosages. For instance, a dosage of 1.5 mg/day has been found to produce consistent antidepressant effects. At higher doses, this compound can lead to adverse effects, including hepatocyte proliferation and altered liver function. These findings highlight the importance of dosage optimization in the therapeutic use of this compound .

Metabolic Pathways

This compound is primarily metabolized via cytochrome P450 (P450)-mediated oxidative metabolism. The enzymes CYP1A2 and CYP3A4/5 play significant roles in its metabolism. CYP1A2-mediated metabolism follows Michaelis-Menten kinetics, while CYP3A4 and CYP3A5 follow sigmoidal kinetics. This enzyme dependency leads to varying fractional enzyme contributions to metabolism with substrate concentration. Understanding these metabolic pathways is crucial for predicting drug interactions and optimizing therapeutic regimens .

Transport and Distribution

This compound is transported and distributed within cells and tissues with high efficiency. It has a bioavailability of 50% and a plasma protein binding rate of 98 to 99%. These properties ensure that this compound is effectively delivered to its target sites within the body. The distribution of this compound within the brain is particularly important for its therapeutic effects, as it needs to reach the mGlu5 receptors to exert its modulatory effects .

Subcellular Localization

The subcellular localization of this compound is primarily within the synaptic regions where mGlu5 receptors are abundant. This localization is crucial for its activity, as it needs to interact with the mGlu5 receptors to inhibit their activity. This compound’s targeting signals and post-translational modifications ensure that it is directed to these specific compartments, allowing for precise modulation of receptor activity .

特性

IUPAC Name

2-chloro-4-[2-[1-(4-fluorophenyl)-2,5-dimethylimidazol-4-yl]ethynyl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClFN3/c1-12-17(8-3-14-9-10-21-18(19)11-14)22-13(2)23(12)16-6-4-15(20)5-7-16/h4-7,9-11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPZWINBEAHDTLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N1C2=CC=C(C=C2)F)C)C#CC3=CC(=NC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClFN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801025734
Record name Basimglurant
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801025734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

802906-73-6
Record name 2-Chloro-4-[2-[1-(4-fluorophenyl)-2,5-dimethyl-1H-imidazol-4-yl]ethynyl]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=802906-73-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Basimglurant [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0802906736
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Basimglurant
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11833
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Basimglurant
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801025734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BASIMGLURANT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3110E3AO8S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Basimglurant
Reactant of Route 2
Basimglurant
Reactant of Route 3
Reactant of Route 3
Basimglurant
Reactant of Route 4
Reactant of Route 4
Basimglurant
Reactant of Route 5
Reactant of Route 5
Basimglurant
Reactant of Route 6
Reactant of Route 6
Basimglurant

Q & A

Q1: How does Basimglurant exert its effects at the molecular level?

A1: this compound acts as a negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGlu5) [, , ]. Unlike competitive antagonists that directly block the glutamate binding site, this compound binds to a distinct allosteric site on the mGlu5 receptor. This binding indirectly modulates receptor conformation, reducing the signaling activity induced by glutamate, the primary excitatory neurotransmitter in the brain [, , , ].

Q2: What is the structural basis for the high selectivity of this compound for mGlu5 receptors?

A2: While the precise binding interactions are still under investigation, molecular dynamics simulations have revealed key residues within the allosteric binding pocket of the mGlu5 receptor that contribute to this compound's high affinity and selectivity []. These simulations suggest that specific interactions between this compound's chemical moieties and these residues are crucial for its pharmacological activity and selectivity profile.

Q3: How is this compound absorbed and metabolized in the body?

A3: this compound exhibits good oral bioavailability, estimated to be around 67% in humans []. Following oral administration, it undergoes extensive metabolism primarily via cytochrome P450 (CYP) enzymes, with CYP1A2 and CYP3A4/5 playing dominant roles [, ]. The major route of excretion is through urine, primarily in the form of metabolites []. Notably, its metabolism displays enzyme dependency, with CYP1A2 following Michaelis-Menten kinetics while CYP3A4 and CYP3A5 exhibit sigmoidal kinetics [].

Q4: What is the relationship between this compound exposure and receptor occupancy?

A4: Studies have demonstrated a clear relationship between this compound exposure, both in plasma and brain, and its occupancy at mGlu5 receptors []. Interestingly, while plasma exposure-response relationships vary considerably among different mGlu5 NAMs, a unified exposure-response relationship emerges when considering unbound brain concentration and mGlu5 affinity. This finding suggests that achieving sufficient brain exposure is crucial for this compound's therapeutic efficacy [].

Q5: Has any research explored the potential for targeted delivery of this compound?

A5: While the provided research does not delve into specific drug delivery strategies for this compound, optimizing its formulation could enhance its therapeutic profile []. For instance, developing formulations with improved brain penetration could potentially enhance its efficacy and potentially minimize off-target effects.

Q6: What is the primary therapeutic focus for this compound?

A6: this compound was initially investigated for its potential in treating major depressive disorder (MDD) [, , , , ]. Preclinical studies highlighted its antidepressant-like effects in various animal models, supporting its advancement into clinical trials [, , ]. While initial clinical trials showed mixed results on primary endpoints, this compound demonstrated promising effects on patient-reported measures of depression, warranting further investigation in larger and more targeted clinical trials [, , , ].

Q7: Are there any other potential clinical applications for this compound being explored?

A7: Beyond MDD, preclinical research suggests that this compound may hold therapeutic promise for other conditions. Notably, its modulation of mGlu5 receptors has shown potential in preclinical models of anxiety, pain, and fragile X syndrome [, , , ].

Q8: What is the current understanding of this compound's safety profile?

A8: Clinical trials have revealed that this compound is generally well-tolerated, with dizziness being the most commonly reported adverse event [, , , ]. Notably, a relationship between this compound exposure and the incidence of dizziness has been observed, with higher doses being associated with an increased risk []. Long-term safety data in humans is currently limited, and further research is needed to fully elucidate its safety profile, particularly with chronic administration.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。